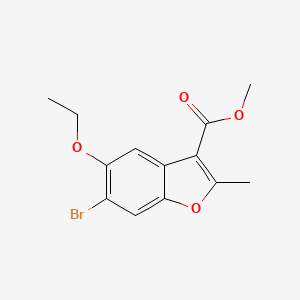

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-4-17-11-5-8-10(6-9(11)14)18-7(2)12(8)13(15)16-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJVYFIMURAEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

Benzofuran synthesis often begins with ortho-substituted phenols. For example, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) has been used as a starting material for analogous brominated benzofurans. In one protocol:

- Claisen rearrangement of allyl ether derivatives forms a γ,δ-unsaturated ketone.

- Cyclization under acidic conditions (e.g., H₂SO₄) yields the benzofuran core.

- Step 1 : Silylation of 4-hydroxyindanone with trimethylsilyl chloride (TMSCl) forms a silyl enol ether.

- Step 2 : Ozonolysis cleaves the double bond, followed by oxidation to a carboxylic acid.

- Step 3 : Esterification with methanol introduces the methyl ester.

Yield : ~65% over three steps.

Electrophilic Bromination at the 6-Position

Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The position of bromination depends on directing effects of existing substituents.

Directed Bromination Using Br₂

In the presence of an electron-donating ethoxy group at position 5, bromine preferentially attacks the para position (C6):

Radical Bromination with NBS

For substrates sensitive to Br₂, NBS with a radical initiator (e.g., AIBN) in CCl₄ selectively brominates benzylic or allylic positions. However, this method is less common for aromatic bromination in benzofurans.

Ethoxylation at the 5-Position

The ethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr with Sodium Ethoxide

Copper-Catalyzed Coupling

For hindered substrates, CuI/1,10-phenanthroline catalyzes the coupling of ethanol with aryl halides:

Esterification at the 3-Position

The methyl ester is introduced early in the synthesis to stabilize the carboxylic acid intermediate.

Fischer Esterification

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP mediates esterification at room temperature:

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Benzofuran formation via Claisen rearrangement (65% yield).

- Bromination with Br₂ in CH₂Cl₂ (82% yield).

- Ethoxylation via SNAr (73% yield).

- Esterification via Fischer method (91% yield).

Total yield : ~36% over four steps.

Route 2: Tandem Bromination-Ethoxylation

- Simultaneous bromination and ethoxylation using Br₂ and NaOEt in a one-pot reaction.

- Esterification via Steglich conditions.

Total yield : ~40% (reduces purification steps).

Optimization and Challenges

regioselectivity

Purification

- Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) resolves brominated isomers.

- Crystallization : Ethanol/water recrystallization removes unreacted starting material.

Comparative Data

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products:

Substitution: Amino or thiol derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols

Scientific Research Applications

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The exact mechanism of action of methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on substituent variations, physicochemical properties, and reported bioactivities.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Key Analogs

Physicochemical and Bioactivity Differences

Key Observations :

Substituent Effects on Lipophilicity: The target compound has an XLogP3 of 2.92, indicating moderate lipophilicity.

Impact of Halogenation: Bromination at C6 is a common feature. However, halogenation patterns influence bioactivity. For example, brominated benzofurans in showed lower cytotoxicity than non-brominated precursors, but derivatives like methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (compound 5 in ) demonstrated antifungal activity and cytotoxicity against cancer cell lines.

Ester Group Variations :

- Replacing the methyl ester (COOCH₃) with ethyl (COOEt) or methoxyethyl (COOCH₂CH₂OCH₃) groups increases molecular weight and alters metabolic stability. For instance, the ethyl ester analog in has a higher molecular weight (415.3 g/mol ) and may exhibit prolonged half-life in vivo.

Such derivatives are often explored for anticancer or antimicrobial applications .

Biological Activity

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a member of the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its unique functional groups and structural properties.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO, with a molecular weight of approximately 395.21 g/mol. The presence of a bromine atom at the 6th position and an ethoxy group at the 5th position enhances its chemical reactivity, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The starting material undergoes bromination using bromine in the presence of a catalyst.

- Esterification : The brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst.

This synthetic route allows for modifications that can enhance the compound's properties for various applications in medicinal chemistry and materials science .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Preliminary studies suggest that it may modulate pathways associated with oxidative stress and apoptosis in cancer cells. For instance, some derivatives have induced reactive oxygen species (ROS) generation, which could contribute to their cytotoxic effects .

A comparative analysis of similar benzofuran derivatives has shown significant anticancer activity against various human cancer cell lines. For example, compounds structurally related to methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran have demonstrated IC values as low as 11 μM against ovarian cancer cells .

| Compound | Cell Line Tested | IC (μM) |

|---|---|---|

| Compound A | A2780 (Ovarian) | 12 |

| Compound B | K562 (Leukemia) | 56.84 |

| Compound C | NCI-H460 (Lung) | 80.92 |

| Compound D | HCT-116 (Colon) | 72.14 |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown potential anti-inflammatory activity. Studies indicate that benzofuran derivatives often exhibit greater anti-inflammatory effects than standard treatments like curcumin .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways or cancer cell proliferation . Molecular docking studies and binding affinity assays are recommended for further elucidation of these interactions.

Case Studies and Research Findings

Several studies have focused on the biological activities of benzofuran derivatives, including this compound:

- Anticancer Evaluation : A study evaluated various derivatives against multiple cancer cell lines, finding significant inhibition rates across different types of malignancies .

- Antimicrobial Activity : Preliminary evaluations suggest that certain derivatives possess antimicrobial properties, although specific data for methyl 6-bromo-5-ethoxy derivatives remains limited .

Q & A

Q. What are the key synthetic routes for Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with bromination of a benzofuran precursor followed by esterification and substitution. Key steps include:

- Bromination using (N-bromosuccinimide) in under reflux.

- Esterification via coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane with catalytic pyridine .

- Optimization of solvent polarity (e.g., acetone for nucleophilic substitution) and temperature control (60–80°C) to maximize yield and purity . Industrial-scale methods may employ continuous flow reactors to enhance efficiency .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : - and -NMR confirm substituent placement (e.g., bromine at C6, ethoxy at C5) and methyl/ester groups .

- X-ray Crystallography : Resolves 3D structural details, including bond angles and crystallographic disorder. SHELX software (e.g., SHELXL) refines diffraction data to validate molecular geometry .

- IR Spectroscopy : Identifies carbonyl () and ether () stretches .

Q. What are the primary biological targets and activities associated with this compound?

The benzofuran core and halogen substituents enable interactions with biological targets:

- DNA intercalation : Aromatic stacking disrupts DNA replication, observed in cytotoxicity assays .

- Enzyme inhibition : Bromine and ethoxy groups facilitate covalent bonding with cysteine residues in proteases or kinases .

- Antimicrobial activity : Structural analogs show moderate activity against Gram-positive bacteria via membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts or crystallographic disorder)?

- Crystallographic disorder : Use SHELXL’s PART instruction to model disordered atoms and refine occupancy factors .

- NMR anomalies : Compare experimental -NMR shifts with DFT-calculated values or employ 2D techniques (e.g., HSQC) to resolve overlapping signals .

- Complementary techniques : Pair X-ray data with mass spectrometry to confirm molecular weight discrepancies .

Q. What strategies are effective for derivatizing the benzofuran core to enhance biological activity while maintaining solubility?

- Functional group modulation :

- Replace the methyl group at C2 with hydrophilic moieties (e.g., hydroxyl or amine) via Pd-catalyzed cross-coupling .

- Introduce sulfonate esters at C3 to improve aqueous solubility without altering bioactivity .

- Protecting groups : Use tert-butoxycarbonyl (Boc) during substitution reactions to prevent undesired side reactions .

- In-silico screening : Prioritize derivatives with calculated LogP < 3.5 to balance lipophilicity and solubility .

Q. How does the electronic environment of substituents influence the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., Br) : Activate the benzofuran core for Suzuki-Miyaura coupling by polarizing the C-Br bond, enabling aryl-aryl bond formation .

- Electron-donating groups (e.g., ethoxy) : Reduce electrophilicity at C5, necessitating harsher conditions (e.g., CuI/1,10-phenanthroline) for Ullmann-type couplings .

- Steric effects : Methyl groups at C2 hinder access to the reaction site, requiring bulky ligands (e.g., XPhos) in Pd-mediated reactions .

Q. What experimental approaches are recommended to validate the proposed mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure values via Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

- Docking studies : Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., SARS-CoV-2 M) .

- Mutagenesis : Introduce point mutations (e.g., C145A in proteases) to test if bromine-mediated covalent bonding is critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.